

An In-depth Technical Guide to Theophylline Sodium Glycinate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Theophylline Sodium Glycinate*

Cat. No.: *B1264794*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Theophylline Sodium Glycinate**. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Identity and Structure

Theophylline Sodium Glycinate is a well-established bronchodilator, representing an equilibrium mixture of Theophylline Sodium ($(C_7H_7N_4NaO_2)$) and Glycine ($C_2H_5NO_2$), typically in equimolecular proportions.^{[1][2]} An additional mole of Glycine is often included to act as a buffer.^{[1][2]} The presence of sodium glycinate enhances the aqueous solubility and absorption of theophylline, a methylxanthine derivative.^{[3][4]}

The chemical structure consists of the theophylline anion, a sodium cation, and a glycine molecule.

IUPAC Name: sodium;2-aminoacetate;1,3-dimethyl-7H-purine-2,6-dione^[5]

Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)[O-])N.[Na+]

Molecular Formula: $C_9H_{12}N_5NaO_4$ ^[5]

Physicochemical Properties

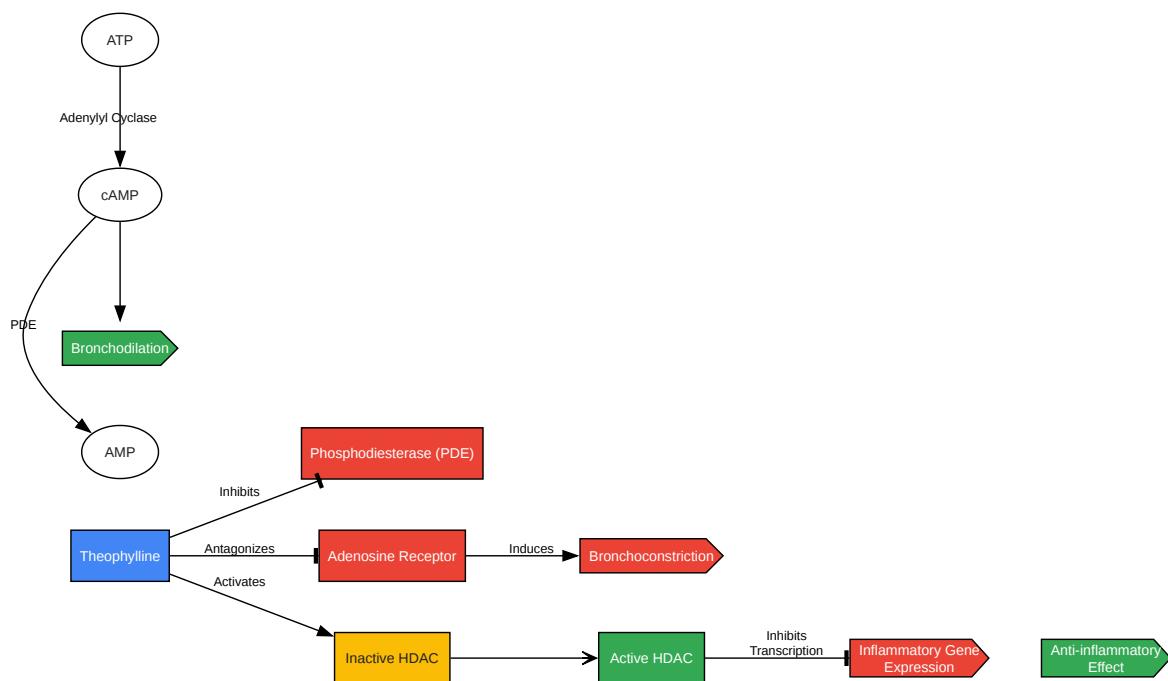
A summary of the key physicochemical properties of **Theophylline Sodium Glycinate** is presented in the table below. It is important to note that some of these properties are reported for the theophylline component after precipitation from the salt form.

Property	Value	Reference
Molecular Weight	277.21 g/mol	[5]
Appearance	Off-white to white crystalline powder	[4]
Melting Point	Theophylline precipitate melts between 270°C and 274°C	[1]
Solubility	Water-soluble	[4]
pH (saturated solution)	8.5 to 9.5	[1][6]
Loss on Drying	Not more than 2.0% (at 105°C for 4 hours)	[1][6]
Anhydrous Theophylline Content	44.5% to 47.3% (dried basis)	[1][6]
Glycine Content	42.0% to 48.0% (dried basis)	[6]

Pharmacological Properties

Theophylline Sodium Glycinate is primarily used for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3] Its therapeutic effects are attributed to the pharmacological actions of theophylline.

Mechanism of Action


The bronchodilatory and anti-inflammatory effects of theophylline are multifactorial and involve several key signaling pathways:[3][7][8]

- Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in airway smooth muscle cells, resulting in bronchodilation.[3][9]

- Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine A1 and A2 receptors. By blocking adenosine-mediated bronchoconstriction, it further contributes to airway relaxation.[8][10]
- Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which are involved in the regulation of inflammatory gene expression. This action is thought to contribute to its anti-inflammatory properties.[7][9]

The following diagram illustrates the primary signaling pathways involved in the mechanism of action of theophylline.

[Click to download full resolution via product page](#)

Caption: Signaling pathways of Theophylline's mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of theophylline has been extensively studied. The sodium glycinate salt is designed to improve the absorption of theophylline.

Parameter	Description	Value/Observation	Reference
Absorption	Rapidly and completely absorbed after oral administration of immediate-release formulations. The sodium glycinate salt enhances solubility and absorption.	Onset of action: 30 minutes to 2 hours.	[3] [11]
Distribution	Distributes into all body compartments.	Approximately 40% bound to plasma proteins.	[11]
Metabolism	Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2.	Major metabolites include 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.	[12] [13]
Excretion	Excreted in the urine, primarily as metabolites.	About 10% is excreted as unchanged theophylline in adults.	[11]
Plasma Concentration	A study on a sustained-release formulation of theophylline sodium glycinate in healthy subjects showed a Cmin of $4.97 \pm 1.60 \mu\text{g/mL}$ and a Cmax of $10.68 \pm 1.80 \mu\text{g/mL}$ after a morning dose, and a Cmax of $9.72 \pm 1.56 \mu\text{g/mL}$ after an evening dose.	[14]	

Experimental Protocols

Detailed methodologies for the analysis of **Theophylline Sodium Glycinate** are crucial for quality control and research purposes.

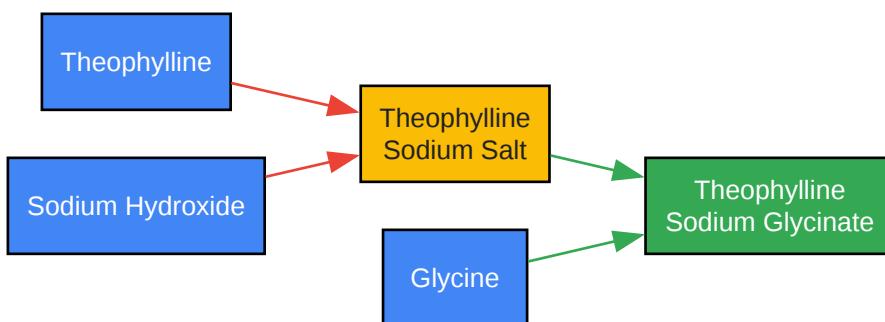
High-Performance Liquid Chromatography (HPLC) for Assay and Glycine Content

This method is adapted from the United States Pharmacopeia (USP) monograph for **Theophylline Sodium Glycinate**.[\[1\]](#)[\[6\]](#)

4.1.1. Instrumentation and Chromatographic Conditions

- System: A liquid chromatograph equipped with a UV detector and a data processing system.
- Column: 3.9-mm × 30-cm; packing L8.
- Detector Wavelength: 200 nm for Glycine content; a suitable wavelength for theophylline assay (e.g., 272 nm).[\[15\]](#)
- Flow Rate: Approximately 1.5 mL per minute.[\[1\]](#)

4.1.2. Reagents and Solutions


- Mobile Phase (for Glycine Content): Prepare a solution containing 470 mg of sodium acetate trihydrate and 1 mL of glacial acetic acid in 2 liters of water. Adjust with 10 N sodium hydroxide to a pH of 4.3. Mix 3 volumes of this solution with 7 volumes of acetonitrile.[\[1\]](#)[\[6\]](#)
- Standard Preparation (Glycine): Accurately weigh a quantity of USP Glycine RS and dissolve in the Mobile Phase to obtain a known concentration of about 1.3 mg/mL.[\[6\]](#)
- Test Preparation (Glycine): Accurately weigh about 153 mg of **Theophylline Sodium Glycinate**, transfer to a 50-mL volumetric flask, dissolve in and dilute to volume with the Mobile Phase.[\[6\]](#)
- Standard Preparation (Theophylline): Prepare as directed in the Assay under Theophylline in the relevant pharmacopeia.

- Assay Preparation (Theophylline): Transfer about 550 mg of previously dried and accurately weighed **Theophylline Sodium Glycinate** to a 250-mL volumetric flask. Add about 125 mL of the appropriate mobile phase, shake until dissolved, and dilute to volume. Further dilutions may be necessary to bring the concentration into the linear range of the assay.[\[1\]](#)

4.1.3. Procedure

- Equilibrate the HPLC system with the mobile phase.
- Inject equal volumes (e.g., 20 μ L) of the Standard and Test preparations into the chromatograph.
- Record the chromatograms and measure the peak responses.
- Calculate the content of glycine and theophylline in the sample by comparing the peak responses of the Test preparation with those of the respective Standard preparations.

The following diagram outlines the experimental workflow for the HPLC analysis of **Theophylline Sodium Glycinate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Theophylline Sodium Glycinate [drugfuture.com]
- 2. Theophylline Sodium Glycinate [doi.usp.org]
- 3. What is Theophylline Sodium Glycinate used for? [synapse.patsnap.com]
- 4. Theophylline Sodium Glycinate | 8000-10-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. Theophylline Sodium Glycinate | C9H12N5NaO4 | CID 23663537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 9. Theophylline sodium glycinate | TargetMol [targetmol.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 12. Pharmacokinetics of theophylline: a dose-range study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of a new sustained-release formulation of theophylline sodium glycerinate in healthy subjects with a new asymmetric dosage regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Theophylline Sodium Glycinate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264794#chemical-structure-and-properties-of-theophylline-sodium-glycinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com